molecular formula C9H8N2O2 B15259892 5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde

5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde

Cat. No.: B15259892
M. Wt: 176.17 g/mol
InChI Key: NZNHSFZHFBBGTD-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrazole ring

Preparation Methods

The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde can be achieved through organic synthesis routes. One common method involves the condensation of 1-methyl-1H-pyrazole with furan-2-carbaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to specific proteins, affecting their function and activity .

Comparison with Similar Compounds

5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-11-8(4-5-10-11)9-3-2-7(6-12)13-9/h2-6H,1H3

InChI Key

NZNHSFZHFBBGTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)C=O

Origin of Product

United States

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